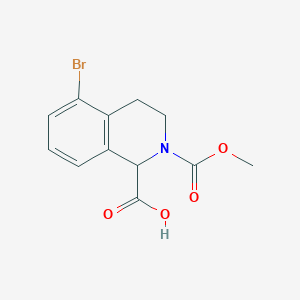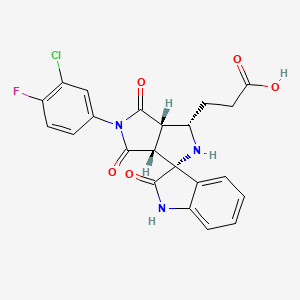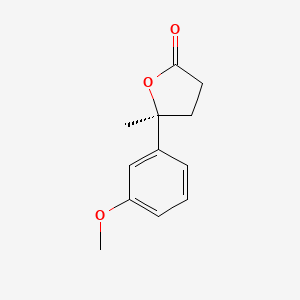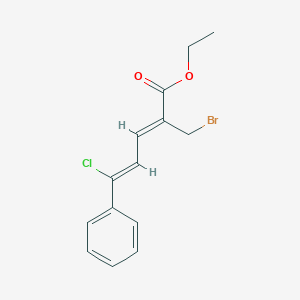
ethyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate is an organic compound characterized by its unique structure, which includes a bromomethyl group, a chloro group, and a phenyl group attached to a penta-2,4-dienoate backbone. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by chlorination and esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired configuration (2Z,4Z) is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in scaling up the production while ensuring the purity and configuration of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bonds in the penta-2,4-dienoate backbone can participate in addition reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ethyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate exerts its effects involves its interaction with specific molecular targets. The bromomethyl and chloro groups can participate in electrophilic and nucleophilic interactions, respectively, influencing various biochemical pathways. The phenyl group can also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (2Z,4Z)-2-(chloromethyl)-5-chloro-5-phenyl
Eigenschaften
CAS-Nummer |
1242316-98-8 |
|---|---|
Molekularformel |
C14H14BrClO2 |
Molekulargewicht |
329.61 g/mol |
IUPAC-Name |
ethyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C14H14BrClO2/c1-2-18-14(17)12(10-15)8-9-13(16)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b12-8+,13-9- |
InChI-Schlüssel |
ZKALJIMVNUDNGI-UQXQTEIVSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C=C(/C1=CC=CC=C1)\Cl)/CBr |
Kanonische SMILES |
CCOC(=O)C(=CC=C(C1=CC=CC=C1)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


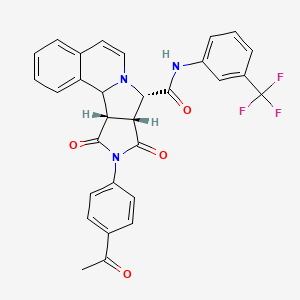

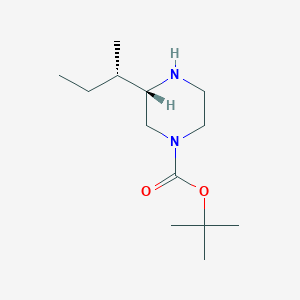

![{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol](/img/structure/B12633535.png)
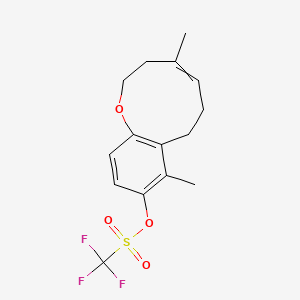
![Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-](/img/structure/B12633550.png)


![5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester](/img/structure/B12633558.png)
![2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene](/img/structure/B12633572.png)
